3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
Structural Identification and Nomenclature
The compound 3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is systematically identified by the Chemical Abstracts Service registry number 1096348-81-0. The molecular formula is established as C₁₀H₇F₂NO₃ with a molecular weight of 227.16 grams per mole. The structure consists of a five-membered dihydroisoxazole ring bearing a carboxylic acid group at the 5-position and a 2,5-difluorophenyl substituent at the 3-position. The compound is also known by several synonymous names including this compound and 5-isoxazolecarboxylic acid, 3-(2,5-difluorophenyl)-4,5-dihydro-.
The International Union of Pure and Applied Chemistry nomenclature follows standard heterocyclic naming conventions, where the isoxazole ring system is numbered starting from the oxygen atom. The simplified molecular-input line-entry system representation is OC(=O)C1CC(=NO1)c1cc(F)ccc1F, which clearly depicts the connectivity and stereochemical arrangement of atoms within the molecule. The MDL number MFCD11639661 provides an additional unique identifier for database searches and chemical inventory management.
The structural characteristics include a dihydroisoxazole core with sp³ hybridization at the 4 and 5 positions, contrasting with the fully aromatic isoxazole derivatives. This saturation significantly influences the compound's chemical reactivity and biological properties compared to its aromatic counterparts. The presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring creates a specific electronic environment that affects both the compound's stability and its interaction with biological targets.
Historical Context in Heterocyclic Chemistry
The development of isoxazole chemistry traces its origins to the pioneering work of Claisen in 1903, who synthesized the first compound of this series through oximation of propargylaldehyde acetal. This foundational work established the fundamental synthetic approaches that would later evolve into sophisticated methodologies for preparing complex isoxazole derivatives. The subsequent decades witnessed significant advances in understanding the synthetic chemistry and biological properties of isoxazole compounds, leading to their recognition as valuable scaffolds in medicinal and agricultural chemistry.
The emergence of fluorinated isoxazole derivatives, including compounds like this compound, represents a more recent development in heterocyclic chemistry. The incorporation of fluorine atoms into organic molecules gained prominence in the latter half of the twentieth century as researchers recognized the unique properties imparted by fluorine substitution. These properties include enhanced metabolic stability, altered electronic characteristics, and improved binding affinity to biological targets.
The specific structural motif of dihydroisoxazole carboxylic acids emerged as researchers sought to develop new classes of bioactive compounds with improved properties compared to existing molecules. The reduction of the isoxazole ring to form the dihydro derivative provides additional synthetic handles and can modulate the compound's pharmacological properties. This historical progression reflects the continuing evolution of heterocyclic chemistry toward increasingly sophisticated molecular designs tailored for specific applications.
Position in Oxazole/Isoxazole Family of Compounds
The compound this compound occupies a specific position within the broader family of five-membered nitrogen-oxygen heterocycles. Isoxazoles are characterized as electron-rich azoles with an oxygen atom adjacent to the nitrogen, distinguishing them from their oxazole isomers where the nitrogen and oxygen atoms are separated by a carbon atom. This structural difference significantly influences the chemical reactivity and biological properties of the respective compound classes.
Within the isoxazole family, the compound represents the dihydro variant, where the double bond between carbons 4 and 5 has been reduced, resulting in a partially saturated heterocycle. This modification distinguishes it from fully aromatic isoxazoles and imparts unique chemical properties including altered electronic distribution and conformational flexibility. The presence of the carboxylic acid functionality at the 5-position further differentiates this compound from simple isoxazole derivatives and places it among the functionalized isoxazole carboxylic acids.
The difluorophenyl substitution pattern positions this compound within the subset of halogenated isoxazole derivatives. The 2,5-difluoro substitution pattern on the phenyl ring creates a specific electronic environment that influences both the compound's stability and its biological activity. This substitution pattern differs from other fluorinated isoxazole derivatives, such as 3-(3,5-difluorophenyl) compounds, and contributes to its unique chemical behavior profile.
Comparative analysis with related compounds reveals distinct structural features that influence biological activity. For example, compounds with different fluorine substitution patterns, such as 3-(3,5-difluorophenyl)-5-ethenyl-4,5-dihydro-1,2-oxazole derivatives found in herbicidal applications, demonstrate how subtle structural modifications can significantly impact biological activity and selectivity.
Significance in Chemical and Agricultural Research
The significance of this compound in contemporary research stems from its potential applications in agricultural chemistry and its role as a synthetic intermediate in the development of bioactive compounds. Recent developments in pesticide chemistry have highlighted the importance of isoxazole derivatives as herbicidal agents, with several compounds in this class receiving regulatory approval for agricultural use. The structural features of this particular compound align with design principles that have proven successful in developing effective herbicidal formulations.
Research into isoxazole chemistry has demonstrated the versatility of this heterocyclic system in various biological applications. The compounds have shown significant potential as antibacterial and antifungal agents, with several commercially available drugs containing isoxazole moieties already approved for therapeutic use. The specific structural features of this compound, including the difluorophenyl group and carboxylic acid functionality, position it as a potentially valuable scaffold for further medicinal chemistry investigations.
The compound's relevance extends to synthetic methodology development, where isoxazole derivatives serve as important building blocks for constructing more complex molecular architectures. The dihydroisoxazole core provides multiple reactive sites for chemical modification, while the carboxylic acid group offers opportunities for ester and amide formation. These synthetic possibilities make the compound valuable not only as an end product but also as an intermediate in the synthesis of more elaborate bioactive molecules.
Agricultural research has particularly focused on the development of new herbicidal agents based on isoxazole scaffolds, with compounds like icafolin representing successful examples of this approach. The structural similarity between this compound and established herbicidal agents suggests potential applications in crop protection chemistry. The fluorine substitution pattern may contribute to enhanced selectivity and efficacy compared to non-fluorinated analogs, following established structure-activity relationships in agricultural chemistry.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMJYDOICNNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The classical and widely used method involves the reaction of an amidoxime with an activated carboxylic acid derivative such as an acid chloride, ester, or anhydride.
- Step 1: Synthesis of the amidoxime precursor from the corresponding nitrile.
- Step 2: Activation of the carboxylic acid group (e.g., using coupling reagents like EDC, DCC, CDI).
- Step 3: Cyclization under mild to moderate heating to form the oxazole ring.
This method benefits from relative simplicity but may suffer from moderate yields and purification challenges, especially when electron-withdrawing groups like fluorine are present on the aromatic ring.
One-Pot Synthesis Using Vilsmeier Reagent Activation
A more recent and efficient approach involves the activation of the carboxylic acid group by Vilsmeier reagents, which facilitates the direct cyclization with amidoximes in a one-pot manner.
- This method offers good to excellent yields (61–93%) .
- Simplifies purification due to fewer side reactions.
- Suitable for various substituted phenyl amidoximes, including difluorophenyl derivatives.
- Reaction conditions are generally mild, improving functional group tolerance.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
This method involves the cycloaddition of nitrile oxides generated in situ with nitriles to form the 1,2-oxazole ring.
- Although conceptually attractive, this method is limited by:
- Poor reactivity of nitriles.
- Side reactions leading to undesired isomers.
- Use of expensive catalysts (e.g., platinum(IV)) for improved yields.
- Yields and reaction times vary, making it less practical for large-scale synthesis.
Superbase-Mediated One-Pot Synthesis
A novel approach uses superbases such as NaOH in DMSO to mediate the reaction between amidoximes and ester derivatives of carboxylic acids.
- Reaction times range from 4 to 24 hours.
- Yields vary widely (11–90%), depending on substituents.
- Sensitive to functional groups like –OH or –NH2, which may limit substrate scope.
Representative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime + Activated Acid | Amidoxime + acid chloride/ester + catalyst (TBAF, pyridine) | 40–70 | Simple, classical approach | Moderate yields, harsh conditions |
| Vilsmeier Reagent Activation | Amidoxime + carboxylic acid + Vilsmeier reagent | 61–93 | One-pot, mild, good yields | Requires careful reagent handling |
| 1,3-Dipolar Cycloaddition | Nitrile oxide + nitrile + Pt(IV) catalyst | 30–60 | Mild conditions possible | Expensive catalyst, side products |
| Superbase-Mediated One-Pot | Amidoxime + ester + NaOH/DMSO | 11–90 | One-pot, simple purification | Long reaction time, substrate sensitive |
Detailed Research Findings
Baykov et al. (2017) demonstrated a one-pot synthesis of 3,5-disubstituted 1,2-oxadiazoles in NaOH/DMSO medium, achieving moderate to excellent yields but with limitations on substrates bearing reactive groups like –OH or –NH2.
Zarei et al. reported the use of Vilsmeier reagent for carboxylic acid activation, enabling efficient cyclization with amidoximes under mild conditions, yielding the target oxazole derivatives with high purity and yield.
Bokach et al. (2003) explored 1,3-dipolar cycloaddition with platinum catalysis, but the method’s complexity and cost limit its practical application.
Synthetic routes involving ethyl isocyanoacetate and sodium hydride in DMF have been employed to build oxazole rings, with subsequent purification steps involving extraction and chromatography to isolate the desired carboxylic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry due to its structural features that can interact with biological targets. Its applications include:
- Antimicrobial Agents : Research indicates that oxazole derivatives can possess antimicrobial activity. The specific structure of 3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may enhance its efficacy against certain pathogens.
- Anti-inflammatory Properties : Some studies have suggested that compounds with oxazole rings exhibit anti-inflammatory effects. This could lead to the development of new anti-inflammatory drugs.
- Cancer Research : The compound's ability to modulate biological pathways may make it a candidate for cancer treatment. Preliminary studies on similar compounds have shown potential in inhibiting tumor growth.
Agricultural Applications
The compound is also being explored for its use in agriculture:
- Herbicides : As indicated by its classification as an unclassified herbicide, this compound may be effective in controlling unwanted plant growth. The presence of fluorine atoms in its structure could enhance its herbicidal properties, making it more effective at lower concentrations.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial properties of various oxazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
Case Study 2: Herbicidal Efficacy
Research conducted on the herbicidal properties of oxazole derivatives demonstrated that compounds with similar structures effectively inhibited the growth of common agricultural weeds. The study highlighted the potential of this compound as a selective herbicide.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Key Observations:
Fluorine vs. Chlorine Substituents: Fluorine atoms (e.g., in the target compound and ’s 4-fluorophenyl derivative) enhance metabolic stability and bioavailability due to their electronegativity and small atomic radius . The 2,5-difluorophenyl group may confer improved membrane permeability compared to bulkier substituents like the imidazole group in ’s compound .
Carboxylic Acid Position and Reactivity :
- All compounds retain the 5-carboxylic acid group, which is critical for hydrogen bonding with biological targets (e.g., kinase active sites) .
Physicochemical Properties
| Property | 3-(2,5-Difluorophenyl) Derivative | 3-(2-Chlorophenyl) Analog | 3-(Imidazole-Substituted) Analog |
|---|---|---|---|
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.3 | ~3.1 (due to imidazole) |
| Solubility | Moderate in polar solvents | Low in water | Low (requires DMSO) |
| pKa | ~3.7 (carboxylic acid) | ~3.5 | ~3.9 |
Biological Activity
3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula: C10H7F2NO3
- Molar Mass: 227.16 g/mol
- CAS Number: 1096348-81-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly for its anticancer properties. The following sections summarize key findings from research studies.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Key Findings:
-
Cell Line Sensitivity:
- The compound demonstrated notable activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Flow cytometry assays indicated that the compound induces apoptosis in these cell lines in a dose-dependent manner .
- Mechanism of Action:
Other Biological Activities
In addition to anticancer properties, preliminary investigations into other biological activities have shown promise:
Data Summary Table
The following table summarizes the biological activity data related to this compound:
Case Studies
Several case studies highlight the therapeutic potential of oxazole derivatives similar to this compound:
- Study on Breast Cancer:
- Neuroprotective Effects:
Q & A
Q. What are the recommended synthetic routes for 3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2,5-difluorophenylacetonitrile (precursor synthesis detailed in ) with hydroxylamine under acidic conditions, followed by carboxylation. Key factors include temperature control (60–80°C) to avoid side reactions and solvent selection (e.g., ethanol/water mixtures) to stabilize intermediates. Yield optimization requires precise stoichiometry of nitrile and hydroxylamine (1:1.2 molar ratio), as excess nitrile may lead to byproducts like imidazoles .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (exact mass calculated from principles ). Nuclear magnetic resonance (NMR) analysis is critical:
- ¹H NMR : The dihydro-oxazole ring protons appear as distinct multiplets at δ 3.8–4.5 ppm.
- ¹⁹F NMR : Two distinct fluorines on the phenyl ring show coupling patterns (J = 8–10 Hz) at δ -115 to -120 ppm .
- Purity (>95%) can be confirmed via HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound in kinase inhibition assays?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). To standardize:
- Use TRK kinase inhibition protocols from , including control experiments with staurosporine as a reference inhibitor.
- Perform dose-response curves in triplicate with fresh compound stocks (DMSO concentration <1% to avoid solvent interference).
- Validate via orthogonal methods like thermal shift assays to confirm binding .
Q. How can metabolite identification be optimized for this compound in pharmacokinetic studies?
- Methodological Answer : Employ LC-MS/MS with predicted MRM transitions (e.g., m/z 245 → 173 for oxidative metabolites) . Incubate the compound with liver microsomes (human or rat) at 37°C for 60 minutes, quench with acetonitrile, and analyze phase I/II metabolites. Use isotope-labeled analogs (e.g., deuterated difluorophenyl derivatives from ) as internal standards to improve quantification accuracy.
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with TRK kinase crystal structures (PDB: 4AOJ) to model binding. Prioritize poses with hydrogen bonding to the hinge region (e.g., Glu590) and hydrophobic interactions with the difluorophenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) of the ligand to confirm stable binding .
Analytical and Experimental Design Challenges
Q. What are the critical considerations for designing stability studies under varying pH and temperature?
- Methodological Answer :
- pH Stability : Prepare buffers (pH 1–10) and incubate the compound at 37°C for 24 hours. Monitor degradation via HPLC; acidic conditions (pH <3) may hydrolyze the oxazole ring .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typically safe for storage) .
Q. How can stereochemical integrity be maintained during synthesis of analogs with chiral centers?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
